Differentiation via Nitrile Group Hydrolysis Rate: A Kinetic Comparison with Uncomplexed Substrate
The nitrile group of 8-hydroxyquinoline-2-carbonitrile exhibits a specific base hydrolysis rate constant (kOH) of 4.85 × 10⁻³ L mol⁻¹ s⁻¹ at 45 °C [1]. This rate is a baseline for the free ligand. Critically, when complexed with nickel(II), the hydrolysis rate is accelerated by a factor of 2 × 10⁵, demonstrating a dramatic metal-coordination effect on its reactivity [1]. This quantifies a unique catalytic property not shared by non-nitrile analogs.
| Evidence Dimension | Base hydrolysis rate constant (kOH) |
|---|---|
| Target Compound Data | 4.85 × 10⁻³ L mol⁻¹ s⁻¹ (uncomplexed) |
| Comparator Or Baseline | Same compound complexed with Nickel(II) |
| Quantified Difference | 2 × 10⁵-fold acceleration when complexed with Ni(II) |
| Conditions | Base hydrolysis in aqueous solution at 45 °C and ionic strength I = 1.0 M |
Why This Matters
This property makes it a valuable probe for studying metal-mediated catalysis and a unique precursor for generating carboxamide-functionalized chelators, which is not possible with non-nitrile 8-hydroxyquinolines.
- [1] Breslow, R., & Fairweather, R. (1980). Reactions of co-ordinated nitriles. Part II. Nickel(II)- and cobalt(II)-promoted hydrolysis of 2-cyano-8-hydroxyquinoline. Journal of the Chemical Society, Dalton Transactions, (8), 1502-1507. View Source
